molecular formula C10H11FO4S B13598981 2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride

2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride

Cat. No.: B13598981
M. Wt: 246.26 g/mol
InChI Key: NMSFPLRFNRBJHN-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride is a chemical compound that features a benzofuran moiety linked to an ethane sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride typically involves the reaction of 2,3-dihydro-1-benzofuran with ethane-1-sulfonyl fluoride under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by other nucleophiles.

    Oxidation and reduction: The benzofuran moiety can participate in oxidation and reduction reactions.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Nucleophilic substitution: Various substituted benzofuran derivatives.

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: 2,3-dihydrobenzofuran derivatives.

    Hydrolysis: Ethane-1-sulfonic acid derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors. The benzofuran moiety may also interact with specific molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1-benzofuran-7-yloxy)propanoic acid
  • 2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride
  • (2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid

Uniqueness

2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride is unique due to its combination of a benzofuran moiety and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11FO4S

Molecular Weight

246.26 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yloxy)ethanesulfonyl fluoride

InChI

InChI=1S/C10H11FO4S/c11-16(12,13)7-6-14-9-3-1-2-8-4-5-15-10(8)9/h1-3H,4-7H2

InChI Key

NMSFPLRFNRBJHN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC=C2OCCS(=O)(=O)F

Origin of Product

United States

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